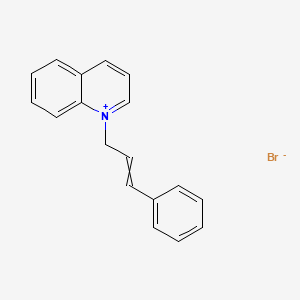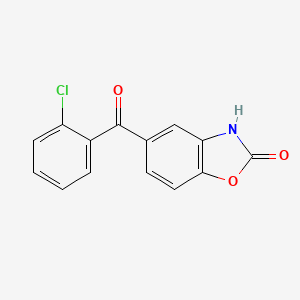
2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as acetyl, amino, and methyl groups can significantly influence the compound’s reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- typically involves multi-step organic reactions One common method might include the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the acetyl group to an alcohol.
Substitution: The amino and acetyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of functional groups allows for specific interactions with molecular targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone, 5-acetyl-3-amino-6-ethyl-: Similar structure with an ethyl group instead of a methyl group.
2(1H)-Pyridinone, 5-acetyl-3-amino-6-phenyl-: Contains a phenyl group, which can significantly alter its properties.
2(1H)-Pyridinone, 5-acetyl-3-amino-6-chloro-: The presence of a chloro group can influence its reactivity and biological activity.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- lies in its specific combination of functional groups, which can confer unique reactivity and biological properties compared to its analogs.
Propriétés
Numéro CAS |
142327-91-1 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
5-acetyl-3-amino-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10N2O2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,9H2,1-2H3,(H,10,12) |
Clé InChI |
DQNITJUQGIPPCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=O)N1)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12548910.png)
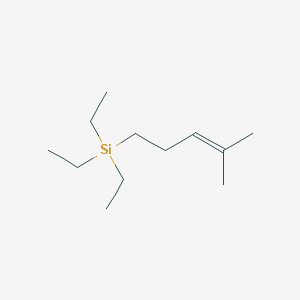
![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
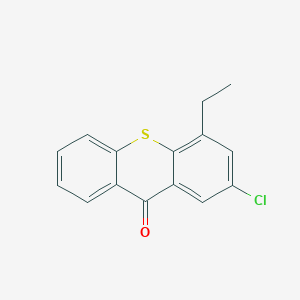
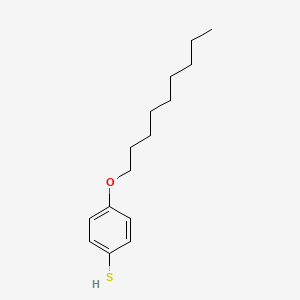

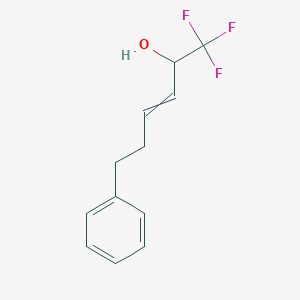
![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)

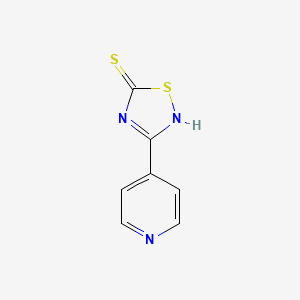
![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)
